2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252913-52-2
VCID: VC4338936
InChI: InChI=1S/C23H21N3O3S2/c1-15-6-8-17(9-7-15)24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.56

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 1252913-52-2

Cat. No.: VC4338936

Molecular Formula: C23H21N3O3S2

Molecular Weight: 451.56

* For research use only. Not for human or veterinary use.

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 1252913-52-2

Specification

CAS No. 1252913-52-2
Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
IUPAC Name 2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C23H21N3O3S2/c1-15-6-8-17(9-7-15)24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Standard InChI Key ZEYZUJVTBREQEG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3

Introduction

Synthesis Methods

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step organic reactions. Common methods include:

  • Formation of the Thienopyrimidine Core: This step typically involves the cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.

  • Introduction of Substituents: Groups such as methoxybenzyl or methylphenyl can be introduced through various coupling reactions.

  • Attachment of the Sulfanyl Group: This involves nucleophilic substitution reactions.

  • Formation of the Acetamide Moiety: Acylation with appropriate amines under controlled conditions.

Techniques like microwave-assisted synthesis or solvent-free conditions are used to enhance yield and reduce reaction times.

Characterization and Analysis

Characterization of synthesized compounds is typically performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR): Helps identify functional groups.

These methods ensure the structural integrity and purity of the synthesized compound .

Biological Activity and Potential Applications

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